
Zinc diethyldithiocarbamate
Overview
Description
Zinc diethyldithiocarbamate is an organometallic compound widely used in various industrial and scientific applications. It is known for its role as an accelerator in the vulcanization of rubber and as a catalyst in polymerization reactions. The compound has also shown potential in biomedical applications, particularly in cancer treatment due to its cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc diethyldithiocarbamate can be synthesized by reacting diethyldithiocarbamic acid with zinc salts. The reaction typically involves the following steps:
- Preparation of diethyldithiocarbamic acid by reacting diethylamine with carbon disulfide.
- The resulting diethyldithiocarbamic acid is then reacted with a zinc salt, such as zinc sulfate or zinc chloride, to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified through filtration and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions: Zinc diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions where the diethyldithiocarbamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and other metal salts are used in substitution reactions.
Major Products:
Oxidation: Disulfides and other oxidized derivatives.
Substitution: Various metal diethyldithiocarbamates depending on the substituting metal.
Scientific Research Applications
3.1 Anticancer Activity
Recent studies have explored the potential of ZDTC in cancer therapy. It has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cell survival. By inhibiting ALDH, ZDTC can effectively eradicate cancer stem cells, particularly in breast cancer models.
- Case Study : A comparative study on metal-diethyldithiocarbamate complexes revealed that copper(II) and zinc(II) complexes exhibited significant anticancer activity against MDA-MB-231 breast cancer cells through proteasome inhibition mechanisms .
3.2 Medical Imaging
ZDTC compounds have also been utilized in medical imaging applications due to their chelating properties with metal ions. They have shown promise as agents for enhancing imaging techniques such as MRI and PET.
Medical Application | Mechanism | Outcome |
---|---|---|
Cancer Treatment | ALDH Inhibition | Eradication of cancer stem cells |
Imaging Enhancement | Metal Chelation | Improved imaging quality |
Environmental and Safety Considerations
While ZDTC has numerous beneficial applications, it is essential to consider its safety profile. Occupational exposure to ZDTC can lead to irritant contact dermatitis among workers handling polyurethane foams containing this compound . Therefore, proper handling protocols and protective measures are critical in industrial settings.
Mechanism of Action
The mechanism of action of zinc diethyldithiocarbamate involves its ability to chelate metal ions and generate reactive oxygen species. This leads to the inhibition of key cellular pathways, such as the NF-kB pathway, resulting in cancer cell death . The compound’s catalytic activity in polymerization reactions is attributed to its ability to stabilize transition states and lower activation energies .
Comparison with Similar Compounds
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
- Zinc ethylphenyldithiocarbamate
Comparison: Zinc diethyldithiocarbamate is unique due to its specific ligand structure, which imparts distinct catalytic and biological properties. Compared to zinc dimethyldithiocarbamate and zinc dibutyldithiocarbamate, this compound exhibits higher solubility and better catalytic performance in certain polymerization reactions . Its anti-cancer activity also sets it apart from other zinc dithiocarbamates .
Biological Activity
Zinc diethyldithiocarbamate (ZDEC), an organozinc compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article will explore the compound's synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Chemical Structure and Properties
ZDEC is a derivative of dithiocarbamic acid with the formula . It is characterized by its ability to form coordination complexes with zinc ions, which enhances its reactivity and biological potential. The compound is commonly used as an accelerator in rubber manufacturing but has also been studied for its pharmacological properties.
Anticancer Activity
Research indicates that ZDEC exhibits strong anticancer properties , functioning as a metabolite of disulfiram, a drug traditionally used in the treatment of alcoholism. Here are some key findings:
- Cytotoxic Effects : ZDEC has demonstrated significant cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. In vitro studies show that it can induce apoptosis in these cells by activating specific signaling pathways associated with programmed cell death .
- Mechanisms of Action : The anticancer activity of ZDEC is attributed to its ability to disrupt cellular redox homeostasis and induce oxidative stress. This leads to the activation of stress response pathways that ultimately result in cell death. Studies have also suggested that ZDEC may enhance the effects of other chemotherapeutic agents by improving their solubility through complexation methods .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of ZDEC on various cancer cell lines using MTT assays. The results indicated:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 12 |
PC-3 (Prostate) | 10 |
These findings highlight ZDEC's potential as a therapeutic agent in cancer treatment due to its relatively low IC50 values across multiple cell lines.
Immunological Effects
ZDEC has also been studied for its immunomodulatory properties:
- T-cell Modulation : Research indicates that ZDEC can influence T-cell responses. It was found to enhance T-cell maturation and proliferation while exhibiting cytotoxic effects at higher concentrations . This dual action suggests potential applications in immunotherapy, particularly in enhancing immune responses against tumors.
- Allergenicity : ZDEC is known to act as a contact allergen. A study explored its haptenation mechanisms, revealing that ZDEC can bind to metalloproteins through thiol groups, leading to allergic reactions in sensitized individuals . This aspect is crucial for understanding both therapeutic applications and safety profiles.
Synthesis Methods
ZDEC can be synthesized through various methods, which affect its purity and yield:
- Reaction of Dithiocarbamic Acid with Zinc Salts : This method typically yields high-purity ZDEC.
- Oxidative Methods : Involves the oxidation of sodium diethyldithiocarbamate, which can lead to by-products affecting biological activity.
Comparative Analysis with Other Compounds
ZDEC shares similarities with other dithiocarbamate compounds but exhibits unique properties due to its zinc coordination:
Compound | Anticancer Activity | Immunomodulatory Effects |
---|---|---|
This compound | Strong | Moderate |
Sodium diethyldithiocarbamate | Moderate | Strong |
Tetraethylthiuram disulfide | Weak | Weak |
This table illustrates the varying biological activities among related compounds, emphasizing ZDEC's potential as a versatile agent.
Q & A
Basic Research Questions
Q. How is zinc diethyldithiocarbamate synthesized and characterized in laboratory settings?
- Methodological Answer : this compound is typically synthesized via aqueous reactions between sodium diethyldithiocarbamate and zinc salts (e.g., zinc acetate). For example, microwave-assisted solvothermal decomposition in ethylene glycol has been employed to produce nanocrystalline zinc sulphide precursors . Characterization involves spectroscopic techniques (FT-IR, Raman) to confirm ligand coordination and X-ray crystallography to determine molecular geometry. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability .
Q. What structural features define this compound complexes?
- Methodological Answer : The complex adopts a tetrahedral geometry with bidentate coordination of the dithiocarbamate ligands to the zinc center. Crystal structures reveal dimeric units in the solid state, with Zn–S bond lengths ranging from 2.3–2.5 Å . X-ray diffraction studies highlight the influence of ligand substituents (e.g., ethyl groups) on packing efficiency and intermolecular interactions .
Q. What factors influence the stability of this compound in solution?
- Methodological Answer : Stability is enhanced by ligand exchange kinetics and solvent polarity. For instance, pyrrolidinedithiocarbamate (pydtc) exhibits faster ligand exchange compared to diethyldithiocarbamate (dedtc), affecting complex dissociation rates . Table-based studies (e.g., Table 1 in ) quantify stability constants under varying pH and ionic strength.
Advanced Research Questions
Q. How does this compound affect spin relaxation dynamics in molecular qubit systems?
- Methodological Answer : In vanadyl complexes with diethyldithiocarbamate ligands, spin relaxation is studied via magnetization dynamics measurements and THz spectroscopy. Field-dependent relaxation times are modeled using contributions from spin-phonon coupling and low-energy vibrational modes. This approach identifies design principles for enhancing quantum coherence in molecular qubits .
Q. What methodologies elucidate the antioxidant mechanisms of this compound?
- Methodological Answer : Kinetic studies using hydrocarbon autoxidation assays and electron paramagnetic resonance (EPR) reveal that this compound scavenges peroxy radicals via electron transfer or SH2 mechanisms. Rate constants (e.g., for t-butylperoxy radicals) are extrapolated from EPR data collected at subzero temperatures .
Q. How can DFT calculations validate vibrational spectra of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level simulates FT-IR and Raman spectra, correlating experimental peaks with vibrational modes (e.g., C–S stretching at 950–1000 cm⁻¹). Natural Bond Orbital (NBO) analysis further clarifies charge transfer between zinc and sulfur atoms .
Q. What role does this compound play in modulating excitotoxicity in neurological models?
- Methodological Answer : Zinc chelation by diethyldithiocarbamate exacerbates kainic acid-induced excitotoxicity in rodent hippocampi. Glutamate receptor (NMDA/AMPA) activation is quantified via immunohistochemistry and electrophysiology, linking zinc depletion to calcium dysregulation and neuronal apoptosis .
Q. How is this compound utilized in nanomaterial synthesis?
- Methodological Answer : As a single-source precursor, it decomposes under solvothermal conditions to form ZnS nanocrystals. Doping with manganese (Mn²⁺) alters photoluminescence properties, characterized by X-ray diffraction (XRD) and UV-Vis spectroscopy .
Q. How does coordination geometry influence the biological activity of this compound?
- Methodological Answer : Bidentate coordination enhances metal-ligand synergy, improving antifungal and anticancer properties. Structural modifications (e.g., cyclodextrin encapsulation) address solubility limitations, evaluated via cytotoxicity assays and corneal permeability studies .
Q. How do chelation properties of diethyldithiocarbamate impact metalloproteinase inhibition in cancer?
Properties
IUPAC Name |
zinc;N,N-diethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQOSDAEEGPRER-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021463 | |
Record name | Zinc diethyldithiocarbamate | |
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Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid, White solid; [Hawley] | |
Record name | Zinc, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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Record name | Zinc diethyldithiocarbamate | |
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Solubility |
Sol in carbon disulfide, benzene, chloroform; insol in water | |
Record name | ZINC DIETHYLDITHIOCARBAMATE | |
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Density |
1.47 at 20 °C/20 °C | |
Record name | ZINC DIETHYLDITHIOCARBAMATE | |
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Mechanism of Action |
The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |
Record name | ZINC DIETHYLDITHIOCARBAMATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
14324-55-1, 136-94-7 | |
Record name | Zinc diethyldithiocarbamate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=14324-55-1 | |
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Record name | Zinc, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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Record name | Zinc bis(diethyldithiocarbamate) | |
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Record name | Zinc, bis(N,N-diethylcarbamodithioato-κS,κS')-, (T-4) | |
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Record name | DITIOCARB ZINC | |
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Melting Point |
172-176 °C | |
Record name | ZINC DIETHYLDITHIOCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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